6-bromo-5-chloropyrazine-2-carboxylic acid
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Overview
Description
6-bromo-5-chloropyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H2BrClN2O2 and a molecular weight of 237.44 g/mol . It is a pyrazine derivative, characterized by the presence of bromine and chlorine atoms at the 6 and 5 positions, respectively, and a carboxylic acid group at the 2 position. This compound is primarily used in research and development due to its unique chemical properties .
Mechanism of Action
Target of Action
6-Bromo-5-chloropyrazine-2-carboxylic acid primarily targets enzymes involved in the biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and ethylene . These enzymes play crucial roles in cellular metabolism and signaling.
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition disrupts the normal biosynthesis of NAD and ethylene, leading to a cascade of metabolic disturbances .
Biochemical Pathways
By targeting NAD biosynthesis, this compound affects several downstream pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. The disruption of ethylene biosynthesis impacts plant hormone signaling pathways, which are essential for growth and stress responses .
Pharmacokinetics
Its molecular structure suggests moderate bioavailability due to its potential for passive diffusion across cell membranes .
Result of Action
At the molecular level, the inhibition of NAD biosynthesis leads to reduced cellular energy production and impaired metabolic functions. At the cellular level, this can result in cell growth arrest or apoptosis. In plants, the disruption of ethylene biosynthesis can lead to altered growth patterns and stress responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloropyrazine-2-carboxylic acid typically involves the halogenation of pyrazine derivatives. One common method includes the bromination and chlorination of pyrazine-2-carboxylic acid under controlled conditions. For instance, the bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves large-scale halogenation reactions under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-chloropyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can modify the carboxylic acid group .
Scientific Research Applications
6-bromo-5-chloropyrazine-2-carboxylic acid is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
3-bromo-6-chloropyridine-2-carbonitrile: Another halogenated pyrazine derivative with similar chemical properties.
6-bromo-3-chloropyrazine-2-carbonitrile: A compound with a similar structure but different functional groups.
Uniqueness
6-bromo-5-chloropyrazine-2-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms, as well as the presence of the carboxylic acid group.
Properties
CAS No. |
1017604-40-8 |
---|---|
Molecular Formula |
C5H2BrClN2O2 |
Molecular Weight |
237.4 |
Purity |
0 |
Origin of Product |
United States |
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